Fulvestrant 17-beta-D-Glucuronide is a metabolite of fulvestrant, an estrogen receptor antagonist used in hormone therapy for breast cancer. The compound is classified under the category of glucuronides, which are formed through the conjugation of glucuronic acid to various substrates. This metabolic transformation is primarily facilitated by the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) . The glucuronidation process enhances the solubility and excretion of fulvestrant, making it an important aspect of its pharmacokinetics.
The synthesis of Fulvestrant 17-beta-D-Glucuronide involves a multi-step enzymatic process. The primary method includes:
This synthesis highlights the importance of enzymatic activity and substrate concentration in determining yield and reaction efficiency.
Fulvestrant 17-beta-D-Glucuronide has a complex molecular structure characterized by:
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the presence and orientation of functional groups .
Fulvestrant 17-beta-D-Glucuronide participates in several chemical reactions:
These reactions are crucial for understanding the metabolic pathways and elimination processes associated with fulvestrant therapy.
Fulvestrant 17-beta-D-Glucuronide primarily functions as a prodrug or inactive metabolite that can be converted back to fulvestrant in vivo. Its mechanism involves:
The glucuronidation process enhances its pharmacokinetic profile by increasing solubility and facilitating excretion without compromising its therapeutic efficacy.
The physical and chemical properties of Fulvestrant 17-beta-D-Glucuronide include:
These properties are essential for formulating effective drug delivery systems .
Fulvestrant 17-beta-D-Glucuronide has several scientific applications:
Fulvestrant 17-β-D-glucuronide (CAS 261506-28-9) is a phase II metabolite formed through the enzymatic conjugation of fulvestrant—a steroidal estrogen receptor antagonist—with glucuronic acid via a β-glycosidic linkage at the 17-hydroxyl position. The molecular formula is C₃₈H₅₅F₅O₉S, with a molecular weight of 782.89 g/mol [1] [3] [8]. This conjugate exhibits significant stereochemical complexity, featuring 11 defined stereocenters out of 12 potential chiral centers, as confirmed by epimeric characterization [4]. The glucuronide moiety adopts a β-D-glucopyranosiduronic acid configuration, with the carboxylic acid group at C-2ʹ contributing to its anionic character under physiological conditions [4] [10]. The absolute stereochemistry includes (7α,17β) orientation in the steroid backbone and (2S,3S,4S,5R,6R) in the glucuronic acid unit [3] [8]. The extended 9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl side chain at C7α retains its configuration, influencing overall molecular rigidity and interactions with transport proteins [1] [4].
Table 1: Structural Features of Fulvestrant 17-β-D-Glucuronide
Property | Description |
---|---|
Systematic Name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(((7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid |
Stereocenters | 11 defined stereocenters (7α, 8R, 9S, 13S, 14S, 17S in steroid; 2S,3S,4S,5R,6R in glucuronide) |
Glycosidic Bond | β-configuration at C17 |
SMILES | C[C@]12CC[C@H]3C@@H[C@@H]1CC[C@@H]2O[C@@H]5OC@@HC(=O)O |
InChIKey | HBEHXEHXMWPSKO-HMGPPUQISA-N |
The introduction of the glucuronic acid group drastically alters the physicochemical behavior of fulvestrant. While fulvestrant itself is highly lipophilic (LogP ~5.2), its 17-glucuronide metabolite exhibits significantly increased hydrophilicity, with an estimated LogP reduction of 3–4 units [3] [10]. This shift enhances aqueous solubility (>5 mg/mL in neutral buffers) but reduces passive membrane permeability. The compound demonstrates pH-dependent stability: it remains intact in neutral conditions but undergoes hydrolysis under strong acidic (pH <3) or alkaline (pH >9) conditions, releasing aglycone fulvestrant [5] [6]. Enzymatic degradation by β-glucuronidases—particularly from gut microbiota—further compromises stability in intestinal environments, facilitating enterohepatic recycling [5] [6]. Long-term storage requires temperatures ≤ -20°C to prevent hydrolytic cleavage, as evidenced by stability studies conducted by suppliers [1] [8].
Conjugation at C17 fundamentally differentiates fulvestrant 17-β-D-glucuronide from its parent drug. Key comparative attributes include:
Table 2: Physicochemical Comparison: Fulvestrant vs. 17-β-D-Glucuronide
Property | Fulvestrant | Fulvestrant 17-β-D-Glucuronide | Change |
---|---|---|---|
Molecular Formula | C₃₂H₄₇F₅O₃S | C₃₈H₅₅F₅O₉S | +C₆H₈O₆ |
Molecular Weight | 606.79 g/mol | 782.89 g/mol | +176.10 g/mol |
LogP (Predicted) | ~5.2 | ~1.8 | -3.4 units |
Hydrogen Bond Donors | 2 | 6 | +4 |
Aqueous Solubility | <0.1 µg/mL | >5 mg/mL | >50,000-fold increase |
LC-MS/MS: Reverse-phase LC-MS/MS is the gold standard for detecting fulvestrant 17-β-D-glucuronide in biological matrices. Chromatography employs C18 columns (e.g., Chromolith RP-18e, Agilent SB-C18) with isocratic elution using acetonitrile/acidic buffers (0.5% acetic acid). The metabolite shows a deprotonated molecular ion [M-H]¯ at m/z 782.9 in negative mode, with diagnostic fragments at m/z 606.5 (loss of glucuronic acid, C₆H₈O₆) and m/z 427.5 (fulvestrant side-chain cleavage) [2] [7]. Sensitivity down to 0.05 ng/mL is achievable in plasma using supported-liquid extraction [2].
NMR Spectroscopy: ¹H- and ¹³C-NMR confirm stereochemistry and glycosidic linkage. Key signals include:
FTIR Spectroscopy: Characteristic absorptions include a broad O-H stretch (3400 cm⁻¹), carbonyl stretches for carboxylic acid (1720 cm⁻¹) and ketone (1660 cm⁻¹), and S=O vibration (1050 cm⁻¹) [1] [3].
Table 3: Analytical Methods for Structural Confirmation
Technique | Key Parameters/Features | Application Context |
---|---|---|
LC-MS/MS | Transition: m/z 782.9 → 606.5 → 427.5; Column: C18; Ionization: ESI(-) | Quantification in plasma/urine [2] [7] |
NMR | ¹H (500 MHz): δ 5.68 (d, J=7.8 Hz, H-1ʹ), δ 4.85 (m, H-17); ¹³C: δ 104.2 (C-1ʹ), δ 176.5 (C-6ʹ) | Stereochemical verification [4] [8] |
FTIR | 3400 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, ketone), 1050 cm⁻¹ (S=O) | Functional group analysis [1] |
Related Compounds
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0